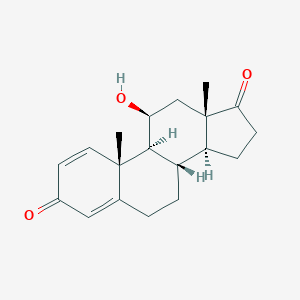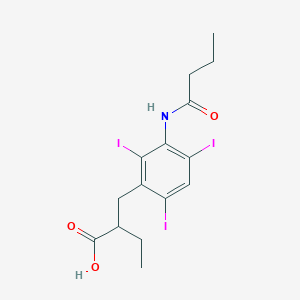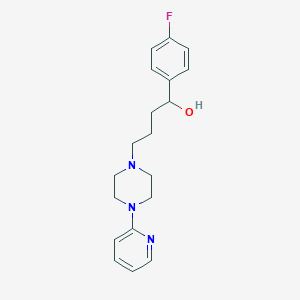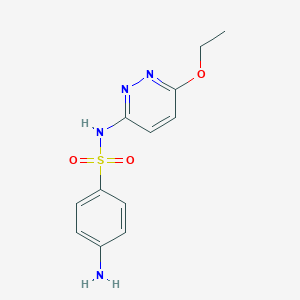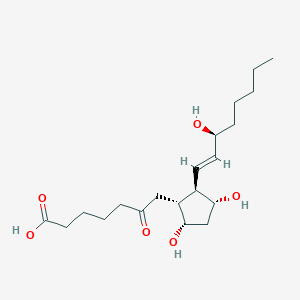
Montelukast nitrilo
Descripción general
Descripción
Montelukast nitrile is a compound that has gained attention in recent years due to its potential use in treating respiratory diseases. This compound is a derivative of montelukast, a drug that is commonly used to treat asthma and allergic rhinitis. Montelukast nitrile is synthesized from montelukast through a specific chemical reaction, and its potential applications in scientific research are being explored.
Aplicaciones Científicas De Investigación
Tratamiento del asma
El montelukast sódico es un antagonista de los leucotrienos que ha ido ganando interés como terapia alternativa para el asma en diferentes grupos de edad . Esto se debe a sus propiedades broncoprotectoras, antiinflamatorias y antialérgicas .
Medicina pediátrica
Actualmente, el montelukast se comercializa solo en formas de dosificación sólidas orales, que son favorecidas por los pacientes adultos, pero pueden plantear desafíos en la administración a niños de corta edad o pacientes que sufren disfagia .
Mejora de la biodisponibilidad
Los informes científicos y las patentes sobre estrategias emergentes para la administración de montelukast persiguen un mejor rendimiento del montelukast, al aumentar su biodisponibilidad y estabilidad fisicoquímica .
Sistemas de administración de fármacos
Se puede encontrar una amplia variedad de estrategias, desde la formación de adu
Mecanismo De Acción
Target of Action
Montelukast nitrile primarily targets the leukotriene receptors in the body . Leukotrienes are inflammatory mediators produced by the body during an immune response . Montelukast is a leukotriene receptor antagonist , meaning it blocks the action of leukotrienes, thereby reducing inflammation and constriction in the airways .
Mode of Action
Montelukast nitrile works by selectively and effectively inhibiting the cysteinyl leukotriene receptor . By blocking the action of leukotriene D4 in the lungs, it results in decreased inflammation and relaxation of smooth muscle . This inhibition prevents the action of leukotrienes, which are substances in the body that cause narrowing and swelling of airways in the lungs .
Biochemical Pathways
The biochemical pathway affected by montelukast nitrile is the 5-lipooxygenase (5-LO) pathway . Leukotrienes, the primary targets of montelukast, are products of this pathway. By blocking the leukotriene receptors, montelukast prevents the pro-inflammatory actions of leukotrienes, such as bronchoconstriction and increased endothelial permeability .
Pharmacokinetics
The pharmacokinetics of montelukast involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast is administered orally and has a bioavailability of 63–73% . It is highly protein-bound (99%) and is metabolized in the liver primarily by the CYP2C8 enzyme, with minor contributions from the CYP3A4 and CYP2C9 enzymes . The elimination half-life of montelukast is between 2.7–5.5 hours, and it is excreted in the bile .
Result of Action
The molecular and cellular effects of montelukast’s action primarily involve the reduction of inflammation and relaxation of smooth muscle in the lungs . This results in the prevention of asthma symptoms, exercise-induced bronchoconstriction, and the treatment of seasonal allergic rhinitis .
Action Environment
The action, efficacy, and stability of montelukast can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, patient-specific factors such as genetic variations in the metabolizing enzymes can also influence the drug’s effectiveness
Safety and Hazards
FDA requires a Boxed Warning about serious mental health side effects for asthma and allergy drug montelukast (Singulair); advises restricting use for allergic rhinitis . Although montelukast is considered to be a safe drug, there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and, despite insufficient data, the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality .
Direcciones Futuras
Montelukast is an orally dosed drug that is FDA-approved for treating chronic asthma and prophylaxis and the prevention of exercise-induced bronchoconstriction . It is also approved to relieve seasonal and perennial allergic rhinitis symptoms . Montelukast is a dual-purpose inhibitor of SARS-CoV-2 infection and of IL-6 production by immune cells . The inhibition of SARS-CoV-2 infection through a molecule binding distal to the ACE-binding site of the RBD points towards an allosteric mechanism that is not conserved in the more infectious alpha and delta SARS-CoV-2 variants .
Análisis Bioquímico
Biochemical Properties
Montelukast nitrile, like its parent compound Montelukast, is expected to interact with various biomolecules. It selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) .
Cellular Effects
Montelukast, its parent compound, has been shown to influence cell function by blocking the CysLT1 receptor, which plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to be similar to that of Montelukast, which exerts its effects at the molecular level by blocking the CysLT1 receptor, thereby preventing the binding of LTD4 .
Propiedades
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFSZSLPYLMBG-LDXVMNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866923-62-8 | |
| Record name | 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
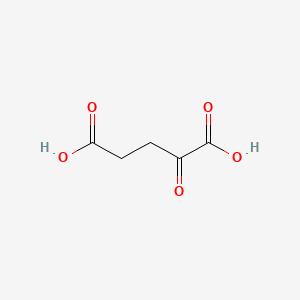
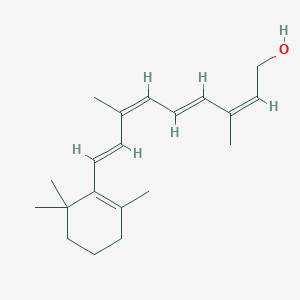
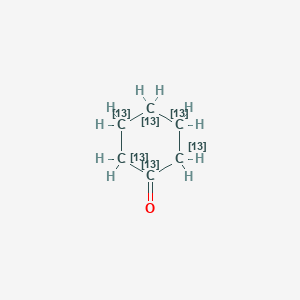

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)
